molecular formula C7H12ClNO2 B8432874 5-(2-Chloroethyl)-3,4-dimethyl-2-oxazolidinone

5-(2-Chloroethyl)-3,4-dimethyl-2-oxazolidinone

Cat. No.: B8432874
M. Wt: 177.63 g/mol
InChI Key: OQVYRNRFJKHUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethyl)-3,4-dimethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

5-(2-chloroethyl)-3,4-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12ClNO2/c1-5-6(3-4-8)11-7(10)9(5)2/h5-6H,3-4H2,1-2H3

InChI Key

OQVYRNRFJKHUDI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)N1C)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chloroform solution containing 68.12 g (0.7 mole) of phosgene at 0°-10° C. was added 80 g (0.7 mole) of 1,2-dimethyl-3-pyrrolidinol at a rate to maintain the temperature below 10° C. The reaction mixture was allowed to stir at room temperature overnight. The mixture was cooled in an ice bath and 100 ml of triethylamine was added dropwise maintaining the temperature below 10° C. The mixture was extracted in order with water, 3N hydrochloric acid solution, 3N sodium hydroxide solution and again with water. The chloroform layer was dried over anhydrous sodium sulfate and evaporated to yield 110 g of dark amber oil which was distilled at 113°-118° C. at 0.05 mm to give 80 g (64.8%) of pale yellow oil, n22 =1.4796.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.12 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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